
Febuxostat Isopropyl isomer
Overview
Description
Febuxostat Isopropyl isomer is an impurity of Febuxostat, a selective xanthine oxidase inhibitor. Febuxostat is primarily used to treat hyperuricemia in patients with gout by reducing the production of uric acid . The isopropyl isomer of Febuxostat shares a similar chemical structure but differs in the spatial arrangement of its atoms.
Mechanism of Action
Target of Action
Febuxostat Isopropyl Isomer, like Febuxostat, is a selective inhibitor of xanthine oxidase (XO) . Xanthine oxidase is an enzyme involved in the synthesis of uric acid, a substance that can accumulate and cause gout .
Mode of Action
This compound interacts with its target, xanthine oxidase, by binding to it and inhibiting its activity . This interaction results in a reduction of uric acid production .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purine degradation pathway, where xanthine oxidase plays a crucial role . By inhibiting xanthine oxidase, this compound reduces the conversion of hypoxanthine and xanthine to uric acid . This action can lead to a decrease in uric acid levels, thereby preventing the formation of uric acid crystals that cause gout .
Pharmacokinetics
Febuxostat, and by extension this compound, exhibits an oral bioavailability of about 85%, indicating a high level of absorption in the body . The drug follows a two-compartment model with an initial half-life of approximately 2 hours and a terminal half-life of 9.4 ± 4.9 hours at daily doses of 40 mg or more . Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); the metabolites are primarily excreted via the kidneys .
Result of Action
The primary molecular effect of this compound is the reduction of serum uric acid levels . On a cellular level, this can prevent the accumulation of uric acid crystals in and around joints, which can lead to inflammation and the symptoms of gout .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, renal function can impact the drug’s efficacy due to its role in the excretion of the drug and its metabolites . Additionally, factors such as age and sex may require personalized dosing strategies .
Biochemical Analysis
Biochemical Properties
Febuxostat Isopropyl isomer interacts with the enzyme xanthine oxidase, inhibiting its activity . This interaction is characterized by a high affinity, with a Ki value of 0.6 nM .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by reducing the production of uric acid, thereby lowering serum uric acid levels . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the selective inhibition of xanthine oxidase, resulting in reduced uric acid production . This can lead to changes in gene expression and enzyme activity within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to reduce serum urate concentrations by about 80% in healthy subjects treated with multiple doses . The drug follows a two-compartment model with an initial half-life of approximately 2 hours and a terminal half-life of 9.4 ± 4.9 hours .
Metabolic Pathways
This compound is extensively metabolized in the liver, primarily via the cytochrome P450 enzyme system and by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .
Transport and Distribution
This compound is distributed throughout body tissues and is bound to plasma proteins, primarily albumin . The drug has a moderate volume of distribution, indicating its distribution throughout body tissues .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely to be found in the vicinity of xanthine oxidase, an enzyme that is located in the outer aspect of cells, particularly in the liver and intestine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Febuxostat Isopropyl isomer involves several steps, starting from the basic chemical structure of Febuxostat. The process typically includes:
Formation of the core structure: This involves the synthesis of the thiazole ring, which is a crucial part of the Febuxostat molecule.
Introduction of functional groups: Various functional groups, such as cyano and isopropyl groups, are introduced to the core structure through substitution reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. High-performance liquid chromatography (HPLC) is commonly used for purification in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Febuxostat Isopropyl isomer undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Scientific Research Applications
Analytical Chemistry
Febuxostat Isopropyl Isomer is utilized as a reference standard in analytical chemistry to assess the purity and stability of Febuxostat formulations. This application is vital for quality control during the production of pharmaceuticals.
Biological Studies
Research has focused on the biological effects of this compound on cellular metabolism and enzyme inhibition. It has been shown to significantly lower serum uric acid levels, making it an important compound for studies related to gout treatment .
Pharmacokinetics and Pharmacodynamics
Studies comparing the pharmacokinetics and pharmacodynamics of this compound to Febuxostat have been conducted to understand its efficacy and safety profile better. The compound's high oral bioavailability (approximately 85%) indicates its potential effectiveness in clinical settings .
Industrial Applications
In pharmaceutical manufacturing, this compound plays a role in quality assurance processes during the production of Febuxostat and related formulations. Its presence as an impurity necessitates rigorous testing to ensure product safety and efficacy .
Case Study 1: Efficacy in Gout Management
A study involving a mouse model demonstrated that treatment with Febuxostat significantly reduced serum uric acid levels compared to untreated controls. The study highlighted that both febuxostat and its isopropyl isomer effectively alleviated symptoms associated with gout, such as footpad swelling and pain threshold reduction .
Case Study 2: Pharmacokinetic Profile
Research evaluating the pharmacokinetic properties of this compound revealed that it undergoes extensive metabolism in the liver via cytochrome P450 enzymes. The compound's metabolites are primarily cleared by the kidneys, which emphasizes the importance of renal function in its therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
Allopurinol: Another xanthine oxidase inhibitor used to treat hyperuricemia and gout.
Topiroxostat: A newer xanthine oxidase inhibitor with a similar mechanism of action.
Oxypurinol: The active metabolite of Allopurinol, also inhibiting xanthine oxidase.
Uniqueness
Febuxostat Isopropyl isomer is unique due to its specific spatial arrangement, which may influence its pharmacokinetic and pharmacodynamic properties. Unlike Allopurinol, which is a purine analogue, Febuxostat and its isomers are non-purine selective inhibitors, offering an alternative for patients intolerant to purine-based treatments .
Biological Activity
Febuxostat isopropyl isomer is a derivative of febuxostat, a well-established xanthine oxidase (XO) inhibitor used primarily for the management of gout and hyperuricemia. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, biochemical properties, and clinical implications based on recent research findings.
Target Enzyme : this compound selectively inhibits xanthine oxidase, an enzyme crucial in the purine degradation pathway that converts hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, febuxostat effectively reduces serum uric acid levels, which is beneficial for patients suffering from gout and other conditions related to hyperuricemia .
Mode of Action : The compound binds to xanthine oxidase, leading to decreased uric acid production. This inhibition is significant as elevated uric acid levels can lead to various complications, including gout attacks and kidney stones .
Pharmacokinetics
This compound exhibits high oral bioavailability (approximately 85%), indicating efficient absorption in the gastrointestinal tract. The drug undergoes extensive hepatic metabolism primarily via the cytochrome P450 enzyme system, with about 35% undergoing oxidation and up to 40% through acyl glucuronidation. The metabolites are primarily excreted via the kidneys.
The biological activity of this compound can be summarized in the following table:
Property | Details |
---|---|
Molecular Formula | CHNOS |
Ki (Inhibition Constant) | 0.6 nM (indicating high potency against XO) |
Absorption | ~85% oral bioavailability |
Metabolism | Hepatic via CYP450; significant first-pass metabolism |
Excretion | Primarily renal |
Clinical Efficacy
Research has demonstrated that febuxostat significantly lowers serum uric acid (sUA) levels. In a five-year study involving patients with chronic gout, long-term treatment with febuxostat resulted in 93% of subjects maintaining sUA levels below 6.0 mg/dl, which was associated with a marked reduction in gout flares .
Case Study Insights
- Long-Term Treatment Outcomes : A study involving 116 patients showed that after five years on febuxostat therapy, there was nearly complete resolution of baseline tophi (69% resolution rate), indicating effective long-term management of chronic gout .
- Dose-Response Relationship : In clinical trials comparing various dosages (40 mg, 80 mg, and 120 mg), higher doses correlated with better outcomes in terms of lowering sUA levels and reducing flare frequency .
Safety Profile
Febuxostat is generally well-tolerated. Common side effects include nausea, diarrhea, headache, and increased liver enzymes. Importantly, it has a favorable safety profile compared to allopurinol, particularly for patients who are intolerant to traditional therapies .
Properties
IUPAC Name |
2-(3-cyano-4-propan-2-yloxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-8(2)20-12-5-4-10(6-11(12)7-16)14-17-9(3)13(21-14)15(18)19/h4-6,8H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKMOFWTLCOKFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC(C)C)C#N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.